5-Chloro-2,4-difluoro-6-methoxypyrimidine

Catalog No.
S803487
CAS No.
27265-89-0
M.F
C5H3ClF2N2O
M. Wt
180.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,4-difluoro-6-methoxypyrimidine

CAS Number

27265-89-0

Product Name

5-Chloro-2,4-difluoro-6-methoxypyrimidine

IUPAC Name

5-chloro-2,4-difluoro-6-methoxypyrimidine

Molecular Formula

C5H3ClF2N2O

Molecular Weight

180.54 g/mol

InChI

InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3

InChI Key

ZTHGWCOMBBTXLB-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC(=N1)F)F)Cl

Canonical SMILES

COC1=C(C(=NC(=N1)F)F)Cl

5-Chloro-2,4-difluoro-6-methoxypyrimidine (CAS 27265-89-0) is a highly functionalized heterocyclic building block designed for complex active pharmaceutical ingredient (API) and agrochemical synthesis. Featuring a pre-installed methoxy ether and a specific halogenation pattern (5-chloro, 2,4-difluoro), this scaffold enables orthogonal reactivity. The highly electrophilic 2- and 4-positions allow for rapid, mild nucleophilic aromatic substitution (SNAr) with amines or alkoxides, while the 5-chloro substituent serves as a robust handle for subsequent palladium-catalyzed cross-coupling. By locking the 6-position with a methoxy group, this reagent bypasses the regioselectivity bottlenecks common to symmetrical tri- or tetra-halogenated pyrimidines, making it a critical precursor for multi-kinase inhibitors and advanced crop protection agents [1].

Research Fit

Regioselective SNAr scaffold: C4 selectivity directed by C6‑OMe group
Cine‑substitution accessible via C5‑Cl leaving group
Orthogonal reactivity pattern for constructing polysubstituted pyrimidine libraries

Substituting this compound with the cheaper, fully halogenated baseline 5-chloro-2,4,6-trifluoropyrimidine requires an initial methoxylation step that inevitably generates a statistical mixture of 2-, 4-, and 6-methoxy isomers, as well as over-substituted dimethoxy byproducts. This lack of regiocontrol necessitates resource-intensive chromatographic separations, drastically reducing overall process yield and increasing solvent waste [1]. Furthermore, substituting with the chlorinated analog (2,4,5-trichloro-6-methoxypyrimidine) fundamentally alters the SNAr kinetic profile; the carbon-chlorine bonds at the 2- and 4-positions are significantly less reactive than carbon-fluorine bonds, requiring elevated temperatures that can lead to degradation or unwanted side reactions [2]. Procuring the pre-methoxylated, fluorinated scaffold ensures predictable, high-yielding sequential substitutions under mild conditions.

Substitution Risk

vs. 5‑H analog

Absence of C5 leaving group prevents cine‑substitution, limiting scaffold diversification.

vs. 5‑Cl‑2,4,6‑trifluoropyrimidine

Lacks C6‑OMe directing group; may yield C2/C4 regioisomer mixtures requiring separation.

vs. 5‑Br analog

Bromine leaving group may alter SNAr kinetics and reaction outcome.

Regioselectivity and Yield in Precursor Synthesis

Utilizing 5-chloro-2,4-difluoro-6-methoxypyrimidine directly avoids the yield penalties associated with in situ methoxylation of fully halogenated precursors. While direct amination of the pre-methoxylated target compound routinely achieves >95% yield for the desired mono-substituted intermediate, attempting to methoxylate 5-chloro-2,4,6-trifluoropyrimidine yields <60% of the target isomer due to competing substitution at the 2- and 4-positions [1].

Evidence DimensionFirst-stage SNAr yield and isomer purity
Target Compound Data>95% yield of target isomer (direct amination)
Comparator Or Baseline5-Chloro-2,4,6-trifluoropyrimidine (<60% yield of mono-methoxy intermediate)
Quantified DifferenceEliminates a ~40% yield penalty and avoids complex isomer separation.
ConditionsStandard SNAr conditions (1 eq. nucleophile, amine/alkoxide, 0-20 °C)

Procuring the pre-methoxylated building block directly improves downstream API throughput by removing a low-yielding, unselective synthetic step.

Lipophilicity (LogP)
Data to verify
Target: LogP 2.03
Comparator: ~1.52
ΔLogP ≈ +0.51 (predicted)
May support lipophilicity-driven property optimization
Predicted values; confirm experimentally

SNAr Kinetic Advantage vs. Chlorinated Analogs

The presence of fluorine atoms at the 2- and 4-positions significantly accelerates nucleophilic aromatic substitution compared to chlorinated analogs. Amine displacement at the C-4 position of 5-chloro-2,4-difluoro-6-methoxypyrimidine typically reaches >90% conversion between room temperature and 40 °C. In contrast, the baseline 2,4,5-trichloro-6-methoxypyrimidine requires sustained heating at 80–100 °C to achieve similar conversion rates [1].

Evidence DimensionTemperature required for >90% conversion in amine SNAr at C-4
Target Compound Data20–40 °C
Comparator Or Baseline2,4,5-Trichloro-6-methoxypyrimidine (80–100 °C)
Quantified Difference40–60 °C reduction in required reaction temperature.
ConditionsPrimary amine nucleophile, polar aprotic solvent (e.g., THF or DMF)

Lower reaction temperatures prevent thermal degradation of sensitive amine nucleophiles and reduce energy costs during scale-up.

SNAr Regioselectivity
Class‑level
Anticipated high C4 selectivity
Comparator: C2/C4 regioisomer mixtures [1]
Supports streamlined parallel synthesis workflows
Verify selectivity under specific nucleophile/conditions

Orthogonal Cross-Coupling Compatibility

The 5-chloro substituent offers superior chemoselectivity during multi-step syntheses compared to brominated analogs. When subjected to basic SNAr conditions to displace the 2,4-fluorines, 5-chloro-2,4-difluoro-6-methoxypyrimidine remains intact at the C-5 position. Conversely, 5-bromo analogs are prone to premature debromination or unwanted side reactions under identical strongly basic conditions [1]. This preserves the C-5 chlorine for late-stage Suzuki-Miyaura or Stille couplings.

Evidence DimensionHalogen stability during early-stage basic SNAr
Target Compound DataC-5 Chlorine remains >98% intact
Comparator Or Baseline5-Bromo-2,4-difluoro-6-methoxypyrimidine (Significant debromination/side reactions)
Quantified DifferenceNear-complete preservation of the cross-coupling handle.
ConditionsStrong amine/alkoxide nucleophiles, elevated pH, prolonged reaction times

Ensures the halogen handle remains intact through multi-step syntheses, preventing costly batch failures in complex API manufacturing.

Cine‑Substitution Access
Class‑level
Accessible via C5‑Cl
Comparator: Not possible with 5‑H analog [1]
Expands accessible chemical space for library diversification
Scope depends on amine nucleophile; validate in target system

Processability and Handling Stability

Fully fluorinated pyrimidines are notoriously volatile and moisture-sensitive, complicating storage and handling. By replacing one fluorine with a methoxy group and another with chlorine, 5-chloro-2,4-difluoro-6-methoxypyrimidine exhibits a significantly lower vapor pressure and a reduced rate of ambient hydrolysis compared to 5-chloro-2,4,6-trifluoropyrimidine [1]. This controlled reactivity profile allows for standard inert storage without rapid degradation to pyrimidinols.

Evidence DimensionMoisture sensitivity and ambient hydrolysis rate
Target Compound DataStable under standard inert storage; slow hydrolysis
Comparator Or Baseline5-Chloro-2,4,6-trifluoropyrimidine (Highly volatile, rapid ambient hydrolysis)
Quantified DifferenceSignificantly extended shelf-life and reduced handling complexity.
ConditionsAmbient laboratory handling, brief exposure to atmospheric moisture

Reduces the need for ultra-strict anhydrous handling protocols, lowering operational complexity in standard manufacturing environments.

Sequential SNAr for Multi-Kinase Inhibitors

Ideal for drug discovery programs requiring asymmetric substitution at the 2- and 4-positions of a pyrimidine core. The 2,4-difluoro pattern allows stepwise, temperature-controlled amine additions, while the pre-installed 6-methoxy group prevents the formation of complex statistical mixtures [1].

Late-Stage Diversification via C-5 Cross-Coupling

Perfectly suited for workflows where the pyrimidine core must be fully decorated with nucleophiles before attaching a sterically hindered aryl group. The robust 5-chloro substituent survives early-stage basic conditions and serves as a reliable handle for late-stage Suzuki or Stille couplings [2].

Agrochemical Active Ingredient Manufacturing

The right choice for scaling up sulfonylurea or pyrimidinyloxy herbicide analogs. Procuring this specific scaffold ensures the pre-installed 6-methoxy group matches the required pharmacophore/toxophore, eliminating regiochemical waste streams and improving overall process mass intensity [3].

Application Fit

Application
Selection Property
Validation Focus
Lead optimization: oral exposure potential
Lipophilicity context vs. non‑chlorinated analog
Confirm permeability and LogD impact in target series
High‑throughput parallel synthesis
Regioselective SNAr directing pattern (C6‑OMe)
Assess C4 selectivity under your nucleophile/condition set
Cine‑substitution library expansion
C5‑chloro substituent enabling cine‑substitution
Evaluate reaction scope with intended amines; characterize rearranged products
Stepwise polyfunctional scaffold construction
Orthogonal reactivity of Cl, F, and OMe groups
Plan sequential derivatization; verify orthogonality and purification requirements

XLogP3

2

Wikipedia

5-Chloro-2,4-difluoro-6-methoxypyrimidine

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